molecular formula C10H13ClN2O2 B3098135 (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride CAS No. 1330750-47-4

(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride

Cat. No.: B3098135
CAS No.: 1330750-47-4
M. Wt: 228.67 g/mol
InChI Key: FGZMVFWQKGIXJB-RJUBDTSPSA-N
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Description

(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a pyridinyl group and a carboxylic acid group, and it exists as a dihydrochloride salt. The stereochemistry of the compound is defined by the (3R,4S) configuration, which is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine ring.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the pyridinyl group to a piperidinyl group or reduce the carboxylic acid to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridinyl or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, such as neurological disorders and infections.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride
  • (3R,4S)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride
  • (3R,4S)-4-(pyridin-4-yl)piperidine-3-carboxylic acid dihydrochloride

Uniqueness

(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride is unique due to its specific stereochemistry and the presence of both pyridinyl and carboxylic acid functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1330750-47-4

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

(3R,4S)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H12N2O2.ClH/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7;/h1-4,8-9,12H,5-6H2,(H,13,14);1H/t8-,9+;/m1./s1

InChI Key

FGZMVFWQKGIXJB-RJUBDTSPSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=NC=C2.Cl

SMILES

C1C(C(CN1)C(=O)O)C2=CC=NC=C2.Cl.Cl

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=NC=C2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 2
(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 3
(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 4
(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 5
(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 6
(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride

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